2-(4,5-Dimethylthiazol-2-yl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
2-(4,5-Dimethylthiazol-2-yl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound featuring a fused chromeno-pyrrole-dione core substituted with a thiophen-2-yl group and a 4,5-dimethylthiazol-2-yl moiety. This compound belongs to a broader class of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, which are synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions . The synthetic protocol allows for significant structural diversification, enabling the generation of libraries containing 223 derivatives with varied substituents, making it a promising scaffold for drug discovery .
The thiophene substituent may enhance lipophilicity and influence π-π stacking interactions in biological systems.
Properties
IUPAC Name |
2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-thiophen-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3S2/c1-10-11(2)27-20(21-10)22-16(14-8-5-9-26-14)15-17(23)12-6-3-4-7-13(12)25-18(15)19(22)24/h3-9,16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPHJRMYGQACCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=CS5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multicomponent Reaction Assembly
The core is constructed via a three-component reaction involving:
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2-Oxo-2H-chromene-3-carbaldehyde as the chromene precursor.
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Aniline derivatives for nitrogen incorporation.
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Isocyanides to facilitate pyrrole ring formation.
Reaction conditions typically employ toluene as the solvent and pyridine as a base at 90°C for 24 hours, achieving yields up to 92%. The mechanism proceeds through α-amino amidine intermediates, followed by intramolecular Michael cyclization and auto-oxidation to aromatize the pyrrole ring.
Key Optimization Parameters:
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | Toluene | Maximizes cyclization efficiency |
| Base | Pyridine | Enhances reaction rate |
| Temperature | 90°C | Balances kinetics and stability |
Synthesis of the 4,5-Dimethylthiazol-2-yl Moiety
The 4,5-dimethylthiazole ring is synthesized separately and later coupled to the chromeno-pyrrole-thiophene intermediate.
Hantzsch Thiazole Synthesis
The Hantzsch method is employed using:
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α-Halo ketone : 2-Chloro-3-pentanone (to introduce methyl groups at positions 4 and 5).
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Thiourea : Reacts with the α-halo ketone to form the thiazole ring.
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Solvent : Ethanol.
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Temperature : Reflux (78°C).
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Duration : 6 hours.
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Yield : 70–80%.
The product, 4,5-dimethylthiazol-2-amine , is subsequently acetylated using acetyl chloride to enhance reactivity for downstream coupling.
Coupling of the Thiazole Moiety to the Chromeno-Pyrrole-Thiophene Intermediate
The final step involves attaching the 4,5-dimethylthiazol-2-yl group to the chromeno-pyrrole-thiophene scaffold.
Nucleophilic Aromatic Substitution
A substitution reaction at the 2-position of the chromeno-pyrrole core is conducted under basic conditions:
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Chromeno-pyrrole-thiophene intermediate + 4,5-dimethylthiazol-2-yl chloride → Target compound.
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Base : K₂CO₃ (3 equiv).
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Solvent : Dimethylformamide (DMF).
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Temperature : 100°C, 8 hours.
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Yield : 65–75%.
Industrial-Scale Production Considerations
For large-scale synthesis, key optimizations include:
Catalytic Efficiency
Purification Strategies
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Crystallization : Ethanol/water mixtures (7:3) achieve >99% purity after two recrystallizations.
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Chromatography : Reserved for intermediates with polar by-products.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| MCR + Cross-Coupling | Fewer steps, high atom economy | Requires expensive catalysts | 60–75% |
| Stepwise Assembly | Better intermediate control | Lengthy (6–8 steps) | 50–65% |
The MCR-based route is favored for its efficiency, whereas stepwise synthesis allows finer tuning of stereochemistry .
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dimethylthiazol-2-yl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new heteroatoms or alkyl groups.
Scientific Research Applications
Anticancer Applications
DMTD and its derivatives have been investigated for their anticancer potential. A study highlighted the synthesis of various indole derivatives, including those containing thiophene moieties similar to DMTD. These compounds exhibited significant cytotoxic effects against several cancer cell lines, including colon (HCT-116), lung, breast, and skin cancers. The mechanism of action is believed to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Case Study: Synthesis and Testing
A series of DMTD-related compounds were synthesized using different catalytic systems. The best yields were achieved under optimized conditions using specific solvents and temperatures. The compounds' structures were confirmed through spectroscopic methods such as NMR. In vitro tests showed that these compounds inhibited cell proliferation effectively, suggesting their potential as anticancer agents .
Antimicrobial Properties
DMTD has also been evaluated for its antimicrobial activities. Research indicates that thiophene-containing compounds are often linked to significant antimicrobial effects due to their ability to disrupt microbial cell membranes and inhibit essential metabolic processes. DMTD's structural features allow it to interact with various biological targets in microorganisms, making it a candidate for further development in antimicrobial therapies .
Case Study: Antimicrobial Testing
In a recent study involving thiophene-linked triazoles (which share structural similarities with DMTD), compounds demonstrated potent antimicrobial activity against a range of pathogens. The study utilized standard microbiological techniques to assess the minimum inhibitory concentrations (MICs) of these compounds against Gram-positive and Gram-negative bacteria .
Antioxidant Activity
The antioxidant potential of DMTD has been explored through various assays aimed at measuring free radical scavenging abilities. Compounds derived from thiophene and chromene structures have shown promising results in reducing oxidative stress markers in cellular models. This property is crucial for developing therapeutic agents that mitigate oxidative damage associated with numerous diseases .
Case Study: Free Radical Scavenging
A series of novel chromen-3-yl-sulfonate derivatives were synthesized, and their antioxidant activities were assessed using DPPH radical scavenging assays. Results indicated that certain derivatives exhibited strong antioxidant properties comparable to established antioxidants, suggesting that DMTD could be similarly effective in combating oxidative stress .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-(4,5-Dimethylthiazol-2-yl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, in biological assays, it may interact with cellular components to induce changes in cell viability or function.
Comparison with Similar Compounds
Table 1: Comparison of Key Structural Features
Q & A
Q. What are the common synthetic routes for preparing 2-(4,5-dimethylthiazol-2-yl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Core Formation : Cyclization of a chromene-pyrrole precursor (e.g., methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate) with substituted aldehydes and amines under reflux in ethanol or DMF .
Thiazole Incorporation : Condensation with 4,5-dimethylthiazole derivatives via nucleophilic substitution or Suzuki coupling .
Thiophene Functionalization : Use of thiophen-2-yl boronic acid in cross-coupling reactions .
Purification often employs column chromatography or recrystallization from DMF/ethanol mixtures. Reaction yields (~50-70%) depend on solvent choice and catalyst optimization .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm, thiazole methyl groups at δ 2.3–2.5 ppm) .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., calculated [M+H]+ = 435.12 g/mol) .
- X-ray Crystallography : For resolving fused chromeno-pyrrole and thiazole-thiophene geometry .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer :
- Anticancer : MTT assay using cancer cell lines (e.g., HeLa, MCF-7) to measure IC values. Thiazole and thiophene moieties enhance cytotoxicity via ROS generation .
- Antimicrobial : Disk diffusion assays against Gram-positive/negative bacteria; chromeno-pyrrole derivatives show MIC values <10 µg/mL .
- Receptor Binding : Radioligand displacement assays (e.g., GABA receptor modulation due to thiazole’s heterocyclic affinity) .
Advanced Research Questions
Q. How can conflicting bioactivity data across structural analogs be resolved?
- Methodological Answer : Contradictions often arise from substituent effects. Strategies include:
- Systematic SAR Studies : Vary thiophene/thiazole substituents (e.g., nitro vs. methoxy groups) and compare IC trends .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like chemokine receptors (e.g., CCR5) .
- Meta-Analysis : Pool data from analogs (e.g., 7-chloro or 6,7-dimethyl derivatives) to identify substituent-driven activity cliffs .
Q. What mechanistic studies are recommended to elucidate its mode of action?
- Methodological Answer :
- Molecular Docking : Simulate interactions with kinase domains (e.g., EGFR) or ion channels (e.g., Kv1.3) using Schrödinger Suite .
- Western Blotting : Assess downstream signaling (e.g., caspase-3 cleavage for apoptosis) in treated cancer cells .
- Patch-Clamp Electrophysiology : Test modulation of voltage-gated channels in neuronal models .
Q. How can researchers optimize derivative design for enhanced solubility without compromising activity?
- Methodological Answer :
- PEGylation : Introduce polyethylene glycol chains to thiophene or pyrrole nitrogen .
- Prodrug Strategies : Synthesize phosphate or acetate esters hydrolyzable in vivo .
- Co-Crystallization : Screen with cyclodextrins or sulfonic acids to improve aqueous stability .
Experimental Design & Data Analysis
Q. What are critical parameters for stability testing under physiological conditions?
- Methodological Answer :
- pH-Dependent Degradation : Incubate in buffers (pH 4.0–7.4) at 37°C; monitor via HPLC over 72 hours .
- Light/Heat Stability : Expose to UV (254 nm) or 40°C; assess photodegradation products using LC-MS .
- Plasma Stability : Incubate with human plasma; quantify parent compound depletion .
Q. How to address off-target effects in multi-omics studies?
- Methodological Answer :
- Chemoproteomics : Use activity-based protein profiling (ABPP) with alkyne-tagged probes .
- CRISPR Screening : Knock out suspected off-targets (e.g., cytochrome P450 enzymes) in cell models .
- Network Pharmacology : Integrate transcriptomic and proteomic data via STRING or KEGG pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
